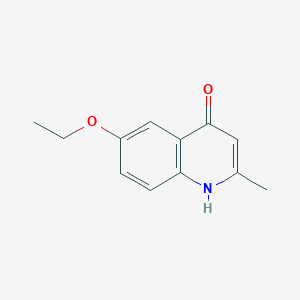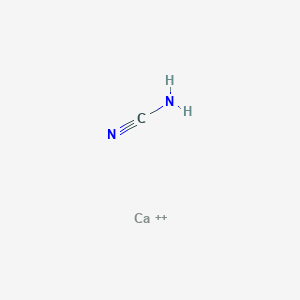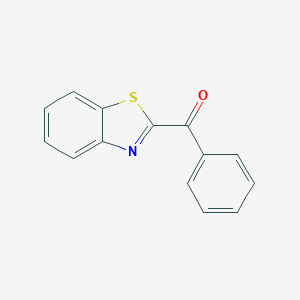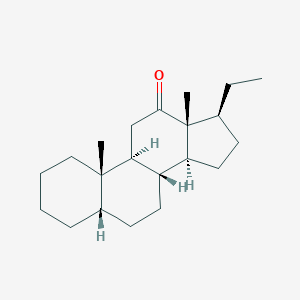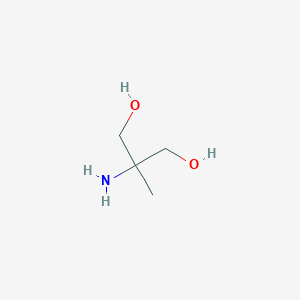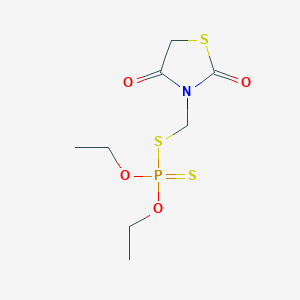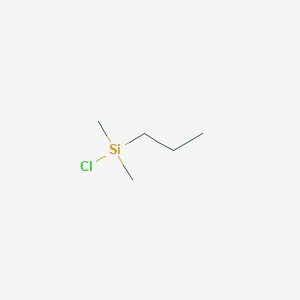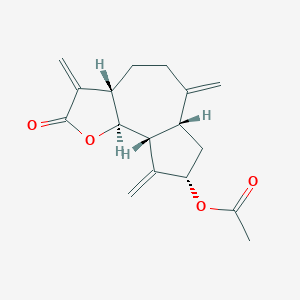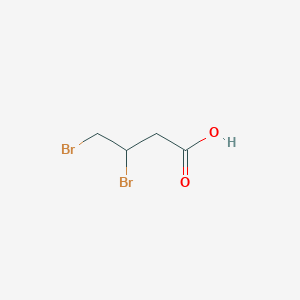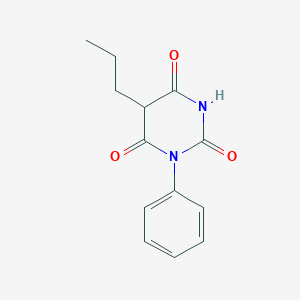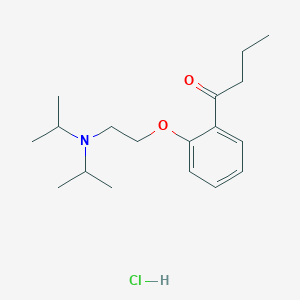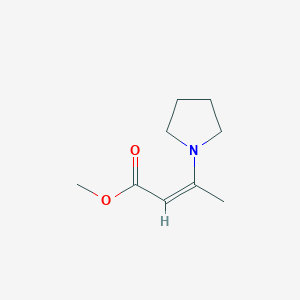
Methyl-3-(N-pyrrolidinyl)crotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl-3-(N-pyrrolidinyl)crotonate, also known as MPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MPC is a crotonate derivative that has been synthesized using various methods, including the Knoevenagel condensation reaction.
Mecanismo De Acción
Methyl-3-(N-pyrrolidinyl)crotonate acts as a GABA receptor agonist, specifically targeting the GABAA receptor. GABA is the primary inhibitory neurotransmitter in the brain, and its activation leads to the hyperpolarization of neurons, resulting in decreased neuronal activity. Methyl-3-(N-pyrrolidinyl)crotonate enhances the inhibitory effect of GABA by binding to the GABAA receptor and increasing the opening of chloride ion channels, resulting in increased chloride ion influx and hyperpolarization of neurons.
Efectos Bioquímicos Y Fisiológicos
Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have various biochemical and physiological effects, including sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. These effects are due to the enhancement of the inhibitory effect of GABA by Methyl-3-(N-pyrrolidinyl)crotonate. In addition, Methyl-3-(N-pyrrolidinyl)crotonate has been shown to have neuroprotective effects, particularly in the prevention of glutamate-induced neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl-3-(N-pyrrolidinyl)crotonate in lab experiments is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for studying the GABAergic system in the brain. However, one limitation of using Methyl-3-(N-pyrrolidinyl)crotonate is its relatively short half-life, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl-3-(N-pyrrolidinyl)crotonate in scientific research. One potential direction is the development of Methyl-3-(N-pyrrolidinyl)crotonate analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another direction is the investigation of the effects of Methyl-3-(N-pyrrolidinyl)crotonate on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, the potential therapeutic applications of Methyl-3-(N-pyrrolidinyl)crotonate in neurological and psychiatric disorders, such as anxiety, depression, and epilepsy, warrant further investigation.
Métodos De Síntesis
Methyl-3-(N-pyrrolidinyl)crotonate can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of an aldehyde or a ketone with a malonic acid derivative in the presence of a base catalyst. In the case of Methyl-3-(N-pyrrolidinyl)crotonate synthesis, the reaction involves the reaction of crotonaldehyde with N-pyrrolidine malonic acid diethyl ester in the presence of piperidine as a base catalyst. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
Methyl-3-(N-pyrrolidinyl)crotonate has shown potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a tool to study the role of the GABAergic system in the brain. In pharmacology, Methyl-3-(N-pyrrolidinyl)crotonate has been used as a reference compound to study the pharmacokinetics and pharmacodynamics of other drugs. In toxicology, Methyl-3-(N-pyrrolidinyl)crotonate has been used to investigate the effects of environmental toxins on the nervous system.
Propiedades
Número CAS |
15424-17-6 |
|---|---|
Nombre del producto |
Methyl-3-(N-pyrrolidinyl)crotonate |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
methyl (Z)-3-pyrrolidin-1-ylbut-2-enoate |
InChI |
InChI=1S/C9H15NO2/c1-8(7-9(11)12-2)10-5-3-4-6-10/h7H,3-6H2,1-2H3/b8-7- |
Clave InChI |
UTIVUPFHBDCEGI-FPLPWBNLSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/N1CCCC1 |
SMILES |
CC(=CC(=O)OC)N1CCCC1 |
SMILES canónico |
CC(=CC(=O)OC)N1CCCC1 |
Otros números CAS |
15424-17-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



